molecular formula C11H13Cl B2412614 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 861094-02-2

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2412614
CAS No.: 861094-02-2
M. Wt: 180.68
InChI Key: LICFNHGBZXNUPA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of chloromethylated aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a tetrahydronaphthalene ring system. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), Lewis acids (e.g., AlCl3), solvents (e.g., CH2Cl2).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), inert atmosphere.

Major Products:

  • Substituted derivatives (e.g., amines, ethers, thioethers).
  • Oxidized products (e.g., aldehydes, carboxylic acids).
  • Reduced products (e.g., methyl derivatives).

Scientific Research Applications

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the tetrahydronaphthalene ring, making it less sterically hindered.

    1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene: Similar but with a bromine atom instead of chlorine, leading to different reactivity and selectivity.

    1-(Chloromethyl)naphthalene: Similar but with a fully aromatic naphthalene ring, affecting its chemical behavior.

Uniqueness: 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of a chloromethyl group and a partially saturated naphthalene ring. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICFNHGBZXNUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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